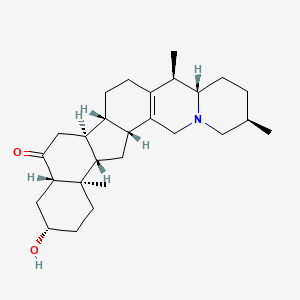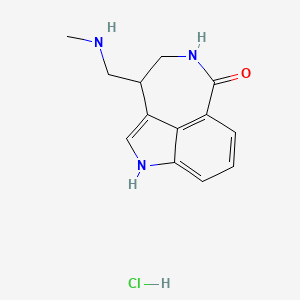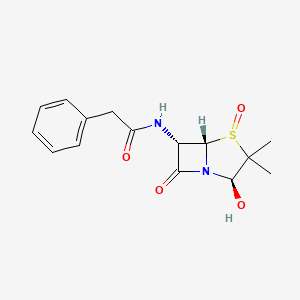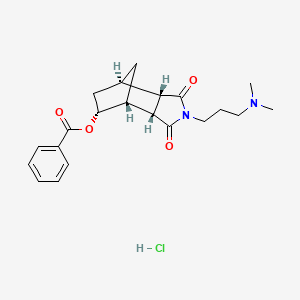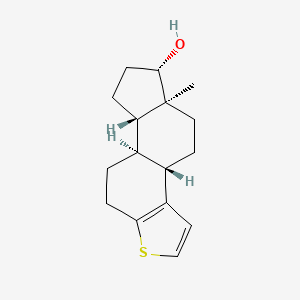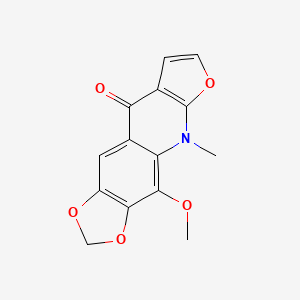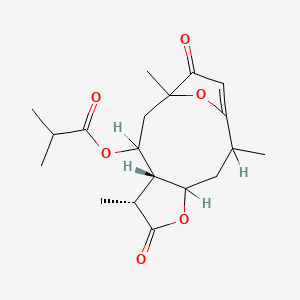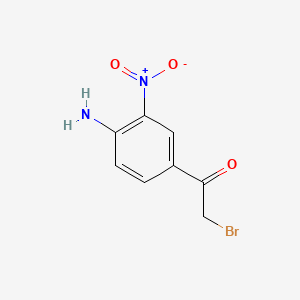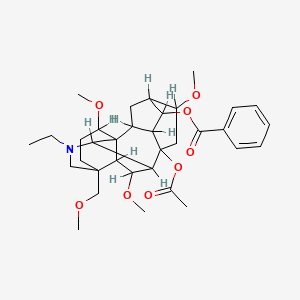![molecular formula C30H43N7O6 B1212710 2-[(N-{1-[N-(1-{N-[(1S)-2-hydroxy-1-benzylethyl]carbamoyl}-2-methylpropyl)carbamoyl]-4-(amidinoamino)butyl}carbamoyl)amino]-3-phenylpropanoic acid](/img/structure/B1212710.png)
2-[(N-{1-[N-(1-{N-[(1S)-2-hydroxy-1-benzylethyl]carbamoyl}-2-methylpropyl)carbamoyl]-4-(amidinoamino)butyl}carbamoyl)amino]-3-phenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(N-{1-[N-(1-{N-[(1S)-2-hydroxy-1-benzylethyl]carbamoyl}-2-methylpropyl)carbamoyl]-4-(amidinoamino)butyl}carbamoyl)amino]-3-phenylpropanoic acid is a natural product found in Streptomyces chromofuscus with data available.
Aplicaciones Científicas De Investigación
Chromatography and Compound Analysis
One notable application of carbamoyl derivatives, akin to the chemical compound , is in the field of chromatography. Phillips (1954) conducted a study focusing on the chromatographic behavior of N-carbamoyl derivatives (hydantoic acids) on paper chromatograms. This research is pivotal in understanding the separation and analysis of similar compounds (Phillips, 1954).
Synthetic Applications in Organic Chemistry
In the realm of synthetic organic chemistry, there is significant research involving carbamoyl and related compounds. For instance, Arvanitis et al. (1998) described enantioselective synthesis methods for 3-aminopropanoic acid derivatives, which are closely related to the chemical structure . This research provides valuable insights into the synthesis of compounds with potential pharmaceutical applications (Arvanitis et al., 1998).
Applications in Heterocyclic Chemistry
Carbamoyl derivatives are also key in the synthesis of various heterocyclic structures. For instance, the work of Lachkova, Petrov, and Hussein (1993) on the synthesis of carbamoyl-amino-alkanephosphonic acids demonstrates the relevance of these compounds in creating structurally diverse molecules with potential utility in medicinal chemistry (Lachkova, Petrov, & Hussein, 1993).
Medicinal Chemistry Applications
The chemical structure , being closely related to various carbamoyl derivatives, may also find application in the development of medicinal compounds. As shown in the research by Kagechika et al. (1988), aromatic amides with carbamoyl groups have shown potent retinoidal activities, suggesting their potential in therapeutic applications (Kagechika et al., 1988).
Propiedades
Nombre del producto |
2-[(N-{1-[N-(1-{N-[(1S)-2-hydroxy-1-benzylethyl]carbamoyl}-2-methylpropyl)carbamoyl]-4-(amidinoamino)butyl}carbamoyl)amino]-3-phenylpropanoic acid |
|---|---|
Fórmula molecular |
C30H43N7O6 |
Peso molecular |
597.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C30H43N7O6/c1-19(2)25(27(40)34-22(18-38)16-20-10-5-3-6-11-20)37-26(39)23(14-9-15-33-29(31)32)35-30(43)36-24(28(41)42)17-21-12-7-4-8-13-21/h3-8,10-13,19,22-25,38H,9,14-18H2,1-2H3,(H,34,40)(H,37,39)(H,41,42)(H4,31,32,33)(H2,35,36,43)/t22-,23-,24-,25-/m0/s1 |
Clave InChI |
FWFRRBPYKRBFLL-QORCZRPOSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)CO)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC2=CC=CC=C2)C(=O)O |
SMILES canónico |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)CO)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC2=CC=CC=C2)C(=O)O |
Sinónimos |
Mer N5075A Mer-N5075A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-Dimethyl-1-(3-[3-methyl-5-isoxazolyl]-propanyl)-4-[4-methyl-2H-tetrazol-2-YL]-phenol](/img/structure/B1212627.png)
